
N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide: is a chemical compound with the molecular formula C10H12N2O6S2 and a molecular weight of 320.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a benzene ring substituted with disulfonamide groups and an oxolanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with 2-oxooxolan-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and heterocyclic compounds .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The oxolanone moiety and disulfonamide groups play a crucial role in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide (CAS 1258701-14-2): This compound has a similar structure but differs in the stereochemistry of the oxolanone moiety.
N1-(2-oxooxolan-3-yl)benzene-1,3-disulfonamide: This compound has the disulfonamide groups positioned differently on the benzene ring.
Uniqueness: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is unique due to its specific substitution pattern and the presence of both oxolanone and disulfonamide groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O6S2
- Molecular Weight : 320.34 g/mol
- CAS Number : 1955492-45-1
The compound features a benzene ring substituted with a 1,4-disulfonamide moiety and a 2-oxooxolane group, which may contribute to its biological properties.
This compound has been studied primarily for its role as an inhibitor of oxidative phosphorylation (OXPHOS), particularly targeting mitochondrial complex I. Inhibition of OXPHOS is a promising therapeutic strategy for cancers that rely heavily on aerobic metabolism.
Inhibition of Mitochondrial Function
Research indicates that this compound significantly depletes ATP production in cancer cell lines when glucose is replaced with galactose, forcing cells to rely on mitochondrial respiration. For instance:
- IC50 Values : The compound demonstrated an IC50 value of 118.5 ± 2.2 nM for ATP depletion in MIA PaCa-2 pancreatic cancer cells under galactose conditions .
This suggests that this compound may selectively target cancer cells by disrupting their energy metabolism.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the benzene ring and modifications to the oxolane moiety can lead to significant changes in potency and selectivity.
Comparative Analysis
Compound | IC50 (nM) | Target | Comments |
---|---|---|---|
This compound | 118.5 ± 2.2 | Complex I | Potent ATP depletion |
Benzene-1,4-disulfonamide derivative | 0.58 μM | Complex I | Less potent than the oxolane derivative |
The oxolane substitution enhances the potency compared to other benzene sulfonamide derivatives, highlighting the importance of structural optimization in drug design .
Study on Pancreatic Cancer
A notable study reported the efficacy of this compound in a syngeneic mouse model of pancreatic cancer (Pan02). The compound exhibited significant tumor growth inhibition when administered as a single agent, demonstrating its potential as a therapeutic candidate .
Enzyme Inhibition Studies
Additionally, related compounds have shown promise as inhibitors of carbonic anhydrase isoforms. For example, some benzenesulphonamide derivatives were tested against human carbonic anhydrase isoforms with potent inhibitory activities observed . While specific data for this compound is limited, these findings suggest that similar compounds could offer multi-targeted therapeutic strategies.
Properties
IUPAC Name |
4-N-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORRRCOEYVDOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.